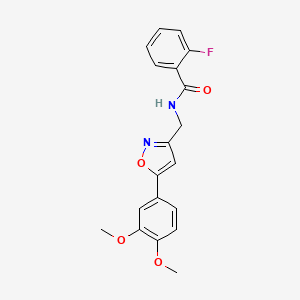
N-((5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl)-2-Fluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide exerts its biological effects by inhibiting the activity of the histone demethylase JMJD3, which is involved in the regulation of gene expression. By inhibiting JMJD3, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide leads to the accumulation of H3K27me3, a repressive histone mark that is associated with the suppression of gene expression. This, in turn, leads to the downregulation of genes involved in various biological processes, including cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has been shown to inhibit cell growth and invasion, induce apoptosis, and sensitize cells to chemotherapy. In inflammation, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the activation of NF-κB signaling. N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has also been shown to have antiviral effects, with studies demonstrating its ability to inhibit the replication of human cytomegalovirus and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is its specificity for JMJD3, which allows for the selective inhibition of this enzyme without affecting other histone demethylases. This makes N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide a valuable tool for studying the biological functions of JMJD3 in various cellular processes. However, one of the limitations of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide is its relatively low potency, which requires the use of high concentrations to achieve significant biological effects. Additionally, N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide has poor solubility in water, which can complicate its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide. One area of research is the development of more potent and selective inhibitors of JMJD3, which could improve the efficacy and specificity of this class of drugs. Another area of research is the investigation of the role of JMJD3 in other disease contexts, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluorobenzoyl chloride with 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid in the presence of N,N-diisopropylethylamine. The resulting intermediate is then treated with methylamine and formaldehyde to yield the final product. The purity of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-fluorobenzamide can be improved by recrystallization and HPLC purification.
Wissenschaftliche Forschungsanwendungen
Biologische Aktivität
Das Isoxazol-Motiv findet sich in vielen biologisch aktiven Verbindungen, die als Arzneimittel verwendet werden . Daher könnte diese Verbindung möglicherweise verwendet werden, um die biologische Aktivität zu untersuchen und neue biologisch aktive Verbindungen zu entwickeln.
Antimykotische Wirkung
Ein API, das eine 3,5-Diaryl-substituierte Isoxazol-Einheit als Seitenkette eines Echinocandin-abgeleiteten cyclischen Lipopeptids enthält, ist das Antimykotikum Micafungin (Mycamine®) gegen Candida- und Aspergillus-bedingte Dermatomykosen . Tatsächlich werden die antimykotische Wirkung und die Toxizität durch das 3,5-Diarylisoxazol-Motiv bestimmt .
Eigenschaften
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-24-16-8-7-12(9-18(16)25-2)17-10-13(22-26-17)11-21-19(23)14-5-3-4-6-15(14)20/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWLATGOPRVTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

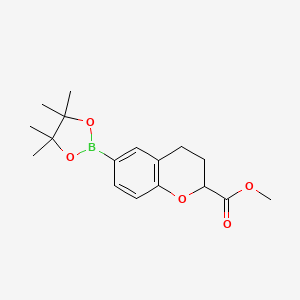
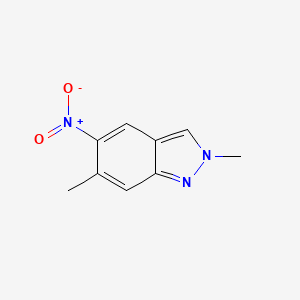
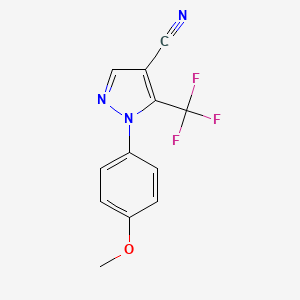
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2488198.png)
![Ethyl 3-(3-fluorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2488199.png)



![N-[(4-Methoxyphenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2488208.png)
![Benzo[d]thiazol-6-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2488211.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)
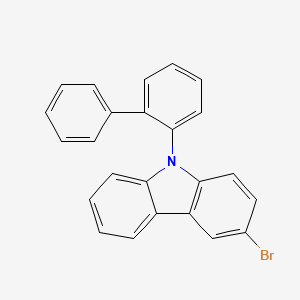
![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)